(E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((3-fluoro-4-methylphenyl)amino)acrylonitrile
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Description
(E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((3-fluoro-4-methylphenyl)amino)acrylonitrile is a useful research compound. Its molecular formula is C21H18FN3O2S and its molecular weight is 395.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Synthesis and Structural Analysis : The reduction of similar acrylonitriles has been explored, resulting in derivatives that are potentially useful for further chemical modifications. For example, the reduction of 3-aryl-2-(thiazol-2-yl)acrylonitriles with lithium aluminum hydride has been shown to afford (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives, highlighting the synthetic versatility of thiazole-acrylonitrile compounds (Frolov et al., 2005).
- Crystal Structures : Investigations into the synthesis of the E isomer of similar compounds and their crystal structures offer insights into the molecular configurations and potential reactivity patterns of these molecules (Shinkre et al., 2008).
Properties
IUPAC Name |
(E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(3-fluoro-4-methylanilino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O2S/c1-13-4-6-16(9-17(13)22)24-11-15(10-23)21-25-18(12-28-21)14-5-7-19(26-2)20(8-14)27-3/h4-9,11-12,24H,1-3H3/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRCEULAIJJCDC-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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